molecular formula C5H9ClO3 B1609803 2-(chloromethoxy)ethyl Acetate CAS No. 40510-88-1

2-(chloromethoxy)ethyl Acetate

Cat. No.: B1609803
CAS No.: 40510-88-1
M. Wt: 152.57 g/mol
InChI Key: PAHCSXMDRKCMGY-UHFFFAOYSA-N
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Description

2-(Chloromethoxy)ethyl acetate is an organic compound with the molecular formula C5H9ClO3. It is also known by its IUPAC name, acetic acid 2-chloromethoxy-ethyl ester. This compound is characterized by the presence of a chloromethoxy group attached to an ethyl acetate moiety. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethoxy)ethyl acetate typically involves the reaction of ethanol, 2-(chloromethoxy)-, with acetic acid or its derivatives. One common method involves the use of acetyl chloride and zinc chloride as catalysts. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and catalysts. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethoxy)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chloromethoxy)ethyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(chloromethoxy)ethyl acetate involves its reactivity as an ester and a chloromethoxy compound. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The molecular targets and pathways involved are specific to the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethoxy)ethyl acetate is unique due to the presence of both the chloromethoxy and ester functional groups, which confer specific reactivity and applications not found in simpler esters .

Properties

IUPAC Name

2-(chloromethoxy)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-5(7)9-3-2-8-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHCSXMDRKCMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434436
Record name 2-(chloromethoxy)ethyl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40510-88-1
Record name Ethanol, 2-(chloromethoxy)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40510-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(chloromethoxy)ethyl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid 2-chloromethoxy-ethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of acetyl chloride (43.2 g, 550 mmol) in 100 mL of dry ether was added dropwise over 1 hour to a solution of 1,3 dioxolane (37.1 g, 500 mmol) in 300 mL of ether containing a few crystals of zinc (II) chloride at room temperature under nitrogen. The reaction mixture was stirred at room temperature for an additional 2 hours and then concentrated in vacuo. The product was purified by distillation (0.6 mmHg, 56°-58° C.) to provide 67.9 g (89%) of 1-acetoxy-2-(chloromethoxy)ethane as a clear colorless oil. cf: Foye, W. O.; Kaufmann, J. M.; Kim, Y. H. J. Heterocyclic Chem. 1987, 19, 497.
Quantity
43.2 g
Type
reactant
Reaction Step One
Quantity
37.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A 5 L three-neck flask was fitted with mechanical stirrer, thermometer, 500 mL additional funnel and argon purged. 1,3-Dioxalane (140 mL, 2.00 mol) in anhydrous Et2O (800 mL) and 1.0 M ZnCl2/Et2O (7.5 mL, 0.007 mol) were added. A solution of acetyl chloride (157 mL, 2.20 mol) in Et2O (200 mL) was added dropwise through an additional funnel over 20 min. A cold water bath was used to maintain temperature between 19-27° C. throughout. Continue stirring without external cooling for 4 h, reaction self heating at 20-25° C. for about 1 h. A clear, colorless solution retained under argon overnight. Stood for 3 days and formed an orange solution. Strip Et2O on rotavap (water aspirator) until no more distilled at 35° C. bath. A quantitative yield of product 318 g (theoretical yield 306 g) was obtained.
Quantity
140 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Name
ZnCl2 Et2O
Quantity
7.5 mL
Type
catalyst
Reaction Step One
Quantity
157 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 5 L three-neck flask was fitted with mechanical stirrer, thermometer, 500 mL additional funnel and argon purged. 1,3-Dioxalane (140 mL, 2.00 mol) in anhydrous Et2O (800 mL) and 1.0 M ZlnCl2/Et2O (7.5 mL, 0.007 mol) were added. A solution of acetyl chloride (157 mL, 2.20 mol) in Et2O (200 mL) was added dropwise through an additional funnel over 20 min. A cold water bath was used to maintain temperature between 19-27° C. throughout. Continue stirring without external cooling for 4 h, reaction self heating at 20-25° C. for about 1 h. A clear, colorless solution retained under argon overnight. Stood for 3 days and formed an orange solution. Strip Et2O on rotavap (water aspirator) until no more distilled at 35° C. bath. A quantitative yield of product 318 g (theoretical yield 306 g) was obtained.
Quantity
140 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
157 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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